molecular formula C13H12N2O2 B14527240 Benzoic acid, 4-[(2-pyridinylamino)methyl]- CAS No. 62642-67-5

Benzoic acid, 4-[(2-pyridinylamino)methyl]-

Cat. No.: B14527240
CAS No.: 62642-67-5
M. Wt: 228.25 g/mol
InChI Key: NCUYSKFNHPBMPA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-pyridinylamino)methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-pyridinylamino)methyl]- can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with pyridinylamines under specific conditions. For instance, the reaction of 4-chloromethylbenzoic acid with 2-aminopyridine in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires heating and may be carried out in a solvent like ethanol .

Industrial Production Methods

Industrial production of benzoic acid, 4-[(2-pyridinylamino)methyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-pyridinylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoic acid, 4-[(2-pyridinylamino)methyl]- can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 4-[(2-pyridinylamino)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-pyridinylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with cellular receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 4-[(2-pyridinylamino)methyl]- include other substituted benzoic acids and pyridinylamino derivatives. Examples include:

Uniqueness

What sets benzoic acid, 4-[(2-pyridinylamino)methyl]- apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62642-67-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-[(pyridin-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)(H,16,17)

InChI Key

NCUYSKFNHPBMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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